2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[44]nonane-1,3-dione is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[44]nonane-1,3-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: Shares a similar piperazine and sulfonyl structure.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety and exhibits similar biological activities.
Uniqueness
The uniqueness of 2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H29N3O5S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C22H29N3O5S/c1-16-5-6-18(13-17(16)2)31(29,30)24-11-9-23(10-12-24)20(27)15-25-19(26)14-22(21(25)28)7-3-4-8-22/h5-6,13H,3-4,7-12,14-15H2,1-2H3 |
InChI Key |
VRHKTXZIHDXARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)CC4(C3=O)CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.